4-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
4-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . The benzofuran scaffold, a component of the compound, has been associated with good antimicrobial activity when the 4-position contains halogens or hydroxyl groups .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Related compounds such as indole derivatives are known to affect a broad range of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Related compounds such as indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of Substituents: The 4-chlorophenyl and 5-fluoro-3-methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or bases as catalysts.
Carboxylation: The carboxylate group is introduced via a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl 5-fluoro-3-methyl-1H-indole-2-carboxylate: Shares a similar core structure but differs in the heterocyclic ring.
4-chlorophenyl 5-fluoro-3-methyl-1-benzothiophene-2-carboxylate: Contains a sulfur atom in place of the oxygen in the benzofuran ring.
4-chlorophenyl 5-fluoro-3-methyl-1-benzimidazole-2-carboxylate: Features a nitrogen atom in the heterocyclic ring.
Uniqueness
4-chlorophenyl 5-fluoro-3-methyl-1-benzofuran-2-carboxylate is unique due to its specific combination of substituents and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-chlorophenyl) 5-fluoro-3-methyl-1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO3/c1-9-13-8-11(18)4-7-14(13)21-15(9)16(19)20-12-5-2-10(17)3-6-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKVRGLFFMIEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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